![molecular formula C9H8BrClN2O2 B566797 Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride CAS No. 1332581-63-1](/img/structure/B566797.png)

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

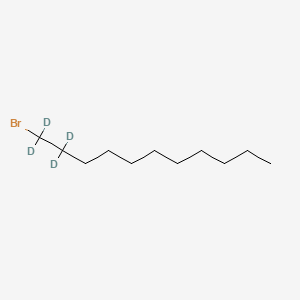

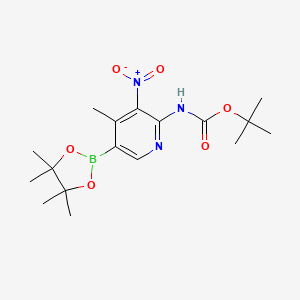

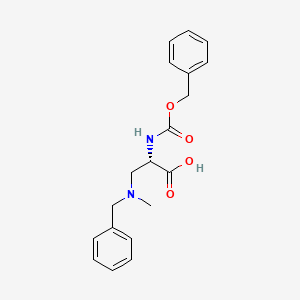

“Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It has a molecular weight of 255.07 g/mol . This compound is typically in solid form .

Synthesis Analysis

While specific synthesis methods for “Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride” were not found, there are general methods for the synthesis of imidazo[1,2-a]pyridines . These methods often involve metal-free direct synthesis, with protocols developed to improve the ecological impact of the classical schemes . For instance, one method involves a pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones, catalyzed by p-toluenesulfonic acid .Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-5H,1H3 . The canonical SMILES representation is COC(=O)C1=CC(=CN2C1=NC=C2)Br . Physical and Chemical Properties Analysis

This compound has a topological polar surface area of 43.6 Ų and contains 14 heavy atoms . It has an XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and has 3 hydrogen bond acceptors . The compound is rotatable at 2 bonds .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride is a versatile compound used in various synthesis applications. It has been employed in the formation of dimerization product [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives via regioselective Pd-catalyzed Suzuki–Miyaura borylation reactions. These derivatives have shown potential as anti-cancer and anti-TB agents through acid amine coupling reactions, with some demonstrating moderate activity against the H37Rv strain and noteworthy potency in NCI-60 anti-cancer screening (Sanghavi et al., 2022).

Catalytic Applications

The compound is also involved in catalytic processes. For instance, it's a key player in the one-pot catalytic synthesis of bicyclic imidazole derivatives through tandem hydroformylation-cyclization sequences, presenting an innovative route for the synthesis of hydroxy-functionalized bicyclic imidazoles (Bäuerlein et al., 2009).

Antiviral Applications

In the realm of antiviral research, derivatives of this compound have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity. Notably, some derivatives exhibited high effectiveness in inhibiting the replication of HBV DNA in cell models, marking them as promising compounds for further investigation (Chen et al., 2011).

Synthetic Chemistry

The compound is also instrumental in synthetic chemistry, participating in reactions like the Suzuki-Miyaura cross-coupling and direct olefination, leading to the creation of novel tricyclic pyridinones. These procedures underscore the compound's utility in generating structurally diverse molecules, which could have implications in various chemical and pharmaceutical applications (Castera-Ducros et al., 2006).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines are an important class of compounds due to their broad spectrum of biological activity profiles . As such, they are often used in the development of new drugs and promising drug candidates . Future research will likely continue to explore the synthesis and potential applications of these compounds, with an emphasis on developing environmentally benign synthetic strategies .

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the conserved protein ftsz, leading to the arrest of cell division . This suggests that Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride may have a similar target.

Mode of Action

The compound contains a bromine atom, an imidazo[1,2-a]pyridine ring, and a carboxylate ester group . The bromine atom gives it the ability to participate in various organic reactions, while the imidazo[1,2-a]pyridine ring allows it to interact with biomolecules .

Pharmacokinetics

The presence of the carboxylate ester group suggests that this compound may have good solubility in aqueous solutions , which could potentially impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound .

Eigenschaften

IUPAC Name |

methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2.ClH/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12;/h2-5H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMXZLGCLUOULJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN2C1=NC=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724398 |

Source

|

| Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332581-63-1 |

Source

|

| Record name | Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-[(1Z)-2-ethoxyethenyl]pyrazine](/img/structure/B566720.png)

![4-[(3-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B566721.png)